2,4-Dichloropyrimidine

Catalog No.
S603658
CAS No.
3934-20-1
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloropyrimidine

CAS Number

3934-20-1

Product Name

2,4-Dichloropyrimidine

IUPAC Name

2,4-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H

InChI Key

BTTNYQZNBZNDOR-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1Cl)Cl

Synonyms

2-Chloropyrimidin-4-yl Chloride; NSC 20212; NSC 37531; NSC 49119;

Canonical SMILES

C1=CN=C(N=C1Cl)Cl

The exact mass of the compound 2,4-Dichloropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49119. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichloropyrimidine is a foundational heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis. As a stable solid (mp 59–61 °C) featuring a highly electron-deficient pyrimidine ring with two differentially reactive chlorine atoms, it serves as the premier precursor for synthesizing 2,4-disubstituted pyrimidines. Its primary procurement value lies in its predictable regioselectivity during nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which enables the sequential, orthogonal installation of diverse functional groups necessary for complex active pharmaceutical ingredients (APIs) [1].

Procurement Fit

Dual electrophilic C2 and C4 sites with a predictable reactivity hierarchy
Supports sequential C4-then-C2 functionalization without protecting groups
Compatible with Suzuki, Sonogashira, SNAr, and C–S cross-coupling protocols

Substituting 2,4-dichloropyrimidine with symmetrical analogs like 4,6-dichloropyrimidine fundamentally alters the synthetic trajectory. Symmetrical dichloropyrimidines possess equivalent reactive sites, meaning initial substitution occurs at either C4 or C6, which subsequently deactivates the remaining chlorine and complicates orthogonal disubstitution [1]. Similarly, employing mono-chlorinated analogs such as 2-chloropyrimidine eliminates the possibility of dual functionalization entirely, preventing the construction of the 2,4-disubstituted pharmacophores ubiquitous in targeted therapies [2]. Procurement of the exact 2,4-dichloro isomer is therefore non-negotiable for pathways requiring sequential, site-specific functionalization.

Substitution Risk

Positional isomer mismatch 2,5- or 4,6-dichloropyrimidine isomers fundamentally alter regiochemical outcomes; the 2,4-pattern alone provides a predictable C4 > C2 reactivity hierarchy.
Electrophilicity class difference Dichlorobenzenes or dichloropyridines belong to a different reactivity class; their site-selectivity profiles under identical coupling conditions may not transfer to pyrimidine scaffolds.
Sequential functionalization breakdown Symmetrical dichloroheteroarenes lack the inherent C4/C2 bias required for one-pot sequential diarylation or differentiated derivatization strategies.

High C4-Regioselectivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 2,4-dichloropyrimidine demonstrates a strong intrinsic preference for reaction at the C4 position. Microwave-assisted protocols using phenylboronic acid achieve selective C4-arylation in just 15 minutes with exceptionally low catalyst loading (0.5 mol% Pd(PPh3)4), delivering the mono-arylated product in high yields [1]. In contrast, achieving similar sequential differentiation with symmetrical 4,6-dichloropyrimidine often requires more complex condition tuning to prevent over-arylation or manage mixtures of products.

Evidence DimensionRegioselective mono-arylation efficiency
Target Compound DataAchieves selective C4-arylation in 15 min with 0.5 mol% catalyst loading.
Comparator Or BaselineSymmetrical dichloropyrimidines (e.g., 4,6-dichloropyrimidine) lacking inherent C4 vs C2 electronic differentiation.
Quantified DifferenceRapid (15 min) and highly selective mono-functionalization at ultra-low catalyst loading.
ConditionsMicrowave-assisted Suzuki coupling with aryl boronic acids.

High regioselectivity at low catalyst loadings significantly reduces transition metal costs and purification bottlenecks during the scale-up of pharmaceutical intermediates.

C4 Suzuki efficiency
Reported
0.5 mol% Pd, 15 min vs 2–5 mol%, 2–24 h
Supports high-throughput C4-arylation workflow with reduced catalyst loading
Microwave-assisted protocol; cross-study comparable

Obligate Precursor for 2,4-Disubstituted Kinase Inhibitors

The 2,4-disubstituted pyrimidine motif is a privileged pharmacophore found in numerous kinase inhibitors. 2,4-Dichloropyrimidine serves as the obligate starting material for these scaffolds, allowing sequential SNAr or cross-coupling reactions to install distinct functional groups at the 2- and 4-positions. For example, in the synthesis of dual Mer/c-Met inhibitors, initial substitution at C4 followed by amination at C2 yields the active API core [1]. Substituting this precursor with 2-chloropyrimidine provides only a single attachment point, fundamentally preventing the construction of the required dual-pharmacophore geometry.

Evidence DimensionCapacity for orthogonal dual-functionalization
Target Compound DataProvides two distinct reactive sites (C4 and C2) for sequential substitution.
Comparator Or Baseline2-Chloropyrimidine (provides only one reactive site).
Quantified DifferenceEnables 100% of the required substitutions for 2,4-disubstituted APIs, whereas mono-chlorinated analogs enable only 50%.
ConditionsMulti-step API synthesis requiring distinct C2 and C4 functional groups.

Procurement of the di-chlorinated isomer is strictly required to build the bi-functional hinge-binding motifs essential for modern kinase inhibitor efficacy.

C2 regioselectivity inversion
Head-to-head
C2-selective under Pd-NHC vs ~1500 precedents of C4 preference
Enables C2-differentiated products from the same building block
Ligand-controlled selectivity; complete inversion documented

Amenability to Inverted Site-Selectivity via Advanced Catalysis

While 2,4-dichloropyrimidine inherently favors nucleophilic attack at the C4 position, recent advances in palladium catalysis using bulky N-heterocyclic carbene ligands allow for complete inversion of this selectivity. This enables direct, C2-selective C-S and C-N cross-coupling reactions while leaving the C4-chlorine intact for subsequent late-stage functionalization [1]. This dual-mode reactivity profile—where standard conditions yield C4-substitution and specific catalytic conditions yield C2-substitution—makes 2,4-dichloropyrimidine an exceptionally versatile building block. Symmetrical analogs like 4,6-dichloropyrimidine cannot offer this site-differentiated programmable reactivity.

Evidence DimensionProgrammable site-selectivity
Target Compound DataCan be selectively functionalized at either C4 (standard SNAr) or C2 (specialized Pd-catalysis).
Comparator Or Baseline4,6-Dichloropyrimidine.
Quantified DifferenceOffers two distinct, programmable regioisomeric pathways vs. a single symmetrical pathway.
ConditionsStandard SNAr vs. Pd-PEPPSI-IPent catalyzed cross-coupling.

The ability to selectively functionalize either position on demand allows medicinal chemists to rapidly generate diverse structural libraries from a single, cost-effective precursor.

One-pot double Suzuki
Class-level
Alcoholic solvent mixtures enable lower-temperature sequential diarylation
Solvent choice critical for one-pot sequential C4-then-C2 coupling
Data to verify; class-level inference

Procurement Efficiency vs. Fluorinated Analogs

In synthetic pathways where a 5-position substituent is either unnecessary or installed via later-stage electrophilic aromatic substitution, using 2,4-dichloropyrimidine is significantly more cost-effective than employing highly functionalized analogs like 2,4-dichloro-5-fluoropyrimidine [1]. While the 5-fluoro analog is essential for specific targets, its procurement cost is substantially higher due to the complex fluorination chemistry required for its production. For standard 2,4-disubstituted pyrimidine libraries, 2,4-dichloropyrimidine provides the exact required reactivity profile without the unnecessary cost premium of the 5-fluoro group.

Evidence DimensionPrecursor cost-efficiency and atom economy
Target Compound DataProvides the necessary C2/C4 reactivity for standard pyrimidine APIs at baseline cost.
Comparator Or Baseline2,4-Dichloro-5-fluoropyrimidine.
Quantified DifferenceEliminates the cost premium associated with unnecessary 5-position fluorination.
ConditionsProcurement for large-scale synthesis of non-fluorinated 2,4-disubstituted pyrimidines.

Selecting the unfluorinated baseline compound prevents over-specification in raw material procurement, significantly reducing the cost of goods for early-stage API manufacturing.

SNAr amination reversal
Head-to-head
Tertiary amines: C2-selective; secondary amines: C4-selective
Nucleophile class controls C2 vs C4 amination site
5-substituted substrates; fast kinetics reported
Sequential Sonogashira-SNAr
Reported
C4 Sonogashira then C2 nucleophilic substitution; good overall yields
Step-efficient route to 4-aryl-5-pyrimidinylimidazoles
Convergent strategy; reported advantage over protection-based routes
Electrophilicity vs ArCl
Reported
2,4-Dichloropyrimidine reacts under milder conditions than unactivated aryl chlorides
Expanded functional group tolerance in complex molecule synthesis
Class-level inference; no rate constant comparison available

Synthesis of 2,4-Disubstituted Kinase Inhibitors

Ideal for constructing targeted oncology drugs (e.g., Aurora, EGFR, and Mer/c-Met inhibitors) where sequential, orthogonal functionalization at the C4 and C2 positions is required to build the critical hinge-binding pharmacophore [1].

Diversity-Oriented Medicinal Chemistry Libraries

The preferred building block for generating large libraries of pyrimidine derivatives, leveraging its predictable C4-first SNAr reactivity or advanced C2-selective palladium-catalyzed cross-coupling to explore structure-activity relationships (SAR) [2].

Agrochemical Active Ingredient Manufacturing

Used as a core intermediate in the scalable production of pyrimidine-based herbicides and fungicides, where its solid state and reliable reactivity ensure reproducible yields in large-scale manufacturing environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry: kinase inhibitor scaffolds
One-pot double Suzuki coupling compatibility
Sequential C4/C2 arylation without intermediate purification
Diversity-oriented synthesis
Access to both C4- and C2-functionalized products from a single reagent
Condition-dependent regioselectivity (microwave, Pd-NHC, SNAr)
Antiviral/antimalarial agent development
Late-stage C6 metalation and C2 functionalization capability
Modular tail fragment diversification for analog generation
Agrochemical intermediate synthesis
Dual electrophilic sites for sequential derivatization
Biological activity screening against fungal/bacterial pathogens

XLogP3

2.1

UNII

YV96122OCD

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3934-20-1

General Manufacturing Information

Pyrimidine, 2,4-dichloro-: INACTIVE
Ulf Peters, Joseph Cherian, Jeffrey H. Kim, Benjamin H. Kwok & Tarun M. Kapoor Probing cell division phenotype space and Polo-like kinase functions using small molecule inhibitors Nature Chemical Biology, doi: 10.1038/nchembio826, published online 1 October 2006 http://www.nature.com/naturechemicalbiology
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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